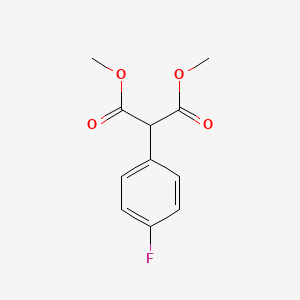

Dimethyl (4-fluorophenyl)propanedioate

Description

Structure

2D Structure

Properties

IUPAC Name |

dimethyl 2-(4-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAHPXFKKPJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721595 | |

| Record name | Dimethyl (4-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138485-30-0 | |

| Record name | Dimethyl (4-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 4 Fluorophenyl Propanedioate and Its Derivatives

Direct Synthesis Approaches to Dimethyl (4-fluorophenyl)propanedioate

Direct synthesis focuses on the formation of the core structure of this compound through either the creation of the ester functionalities or the formation of the crucial carbon-aryl bond.

One of the most fundamental and straightforward methods for synthesizing this compound is through the Fischer-Speier esterification of (4-fluorophenyl)propanedioic acid. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of methanol (B129727). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk The equilibrium of this reversible reaction is typically driven towards the product side by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of methanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting species yields the final dimethyl ester. masterorganicchemistry.comorganic-chemistry.org

General Reaction Scheme for Fischer Esterification: (4-fluorophenyl)propanedioic acid + 2 CH₃OH ⇌ this compound + 2 H₂O (in the presence of an acid catalyst)

The efficiency and rate of the esterification process are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs Increasing the temperature and the amount of catalyst generally accelerates the reaction towards equilibrium. ceon.rs

C-Arylation strategies involve the formation of the bond between the phenyl ring and the propanedioate moiety. These methods typically start with dimethyl malonate and a suitable 4-fluorophenyl precursor and are often mediated by a transition metal catalyst.

Copper-catalyzed cross-coupling reactions provide a mild and efficient method for the α-arylation of malonate esters. organic-chemistry.orgnih.gov In this approach, dimethyl malonate is coupled with a 4-fluorophenyl halide, typically 4-fluoroiodobenzene, in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a base, and a suitable ligand. organic-chemistry.orgnih.govnih.gov

The use of ligands like 2-phenylphenol or 2-picolinic acid has been shown to be crucial for the success of these reactions, preventing side reactions and facilitating the coupling process under mild conditions, sometimes even at room temperature. organic-chemistry.orgnih.govcapes.gov.br Cesium carbonate (Cs₂CO₃) is often employed as the base. organic-chemistry.orgnih.govbeilstein-journals.org This methodology is valued for its tolerance of various functional groups. organic-chemistry.orgnih.gov More recently, copper oxide (CuO) nanoparticles have also been demonstrated as effective heterogeneous catalysts for this type of C-arylation, offering the advantage of catalyst recyclability. beilstein-journals.org

| Catalyst System | Aryl Halide | Base | Ligand | Conditions | Yield |

| CuI | 4-fluoroiodobenzene | Cs₂CO₃ | 2-phenylphenol | Mild | Good to Excellent |

| CuI | 4-fluoroiodobenzene | Cs₂CO₃ | 2-picolinic acid | Room Temperature | Good |

| CuO-nanoparticles | 4-fluorobromobenzene | Cs₂CO₃ | Ligand-free | 80 °C | Good |

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the arylation of malonates. nih.gov These methods can utilize a broader range of aryl halides, including the less reactive but more accessible 4-fluorophenyl chlorides and bromides. nih.govrsc.org The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. rsc.org

The choice of ligand is critical to the reaction's success. Sterically hindered trialkylphosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), have proven effective in promoting the coupling of both electron-rich and electron-poor aryl halides with dialkyl malonates. nih.gov The reaction is generally carried out in the presence of a base to generate the malonate enolate in situ. These palladium-catalyzed approaches are known for their high efficiency and broad substrate scope. nih.govorganic-chemistry.org

| Palladium Catalyst | Ligand | Aryl Halide | Base | Key Feature |

| Pd(OAc)₂ | P(t-Bu)₃ | 4-fluorophenyl bromide/chloride | Strong Base (e.g., NaH, NaOtBu) | Effective for less reactive aryl chlorides |

| PdCl₂(dppf) | dppf | 4-fluorophenyl bromide | KF | Used in domino reactions |

| Pd(OAc)₂ | PCy₃ | 4-fluorophenyl chloride | K₃PO₄ | Effective for aryl chlorides |

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the synthesis of this compound. This reaction requires an aromatic ring that is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a fluoride (B91410) or nitro group. nih.govharvard.edunih.gov

To synthesize the target compound via SNAr, the enolate of dimethyl malonate acts as the nucleophile. The aromatic substrate could be a molecule like 1,4-difluorobenzene or 1-fluoro-4-nitrobenzene. In the case of 1,4-difluorobenzene, the first fluorine atom acts as a leaving group, while the second fluorine atom provides only moderate activation. For a more facile reaction, a substrate like 1-fluoro-4-nitrobenzene is preferred, as the para-nitro group strongly activates the ring for nucleophilic attack, stabilizing the negatively charged intermediate, known as a Meisenheimer complex. harvard.edunih.gov The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, with a base to generate the malonate anion. google.com

Reaction Steps:

Deprotonation of dimethyl malonate with a base (e.g., NaH) to form the nucleophilic enolate.

Attack of the enolate on the electron-deficient carbon of the fluorinated benzene (B151609) derivative, forming the Meisenheimer complex.

Loss of the leaving group (fluoride ion) to restore aromaticity and form the final product.

C-Arylation Strategies Utilizing Fluorinated Arene Precursors

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect synthetic routes involve the preparation of a precursor molecule that is subsequently converted into this compound through one or more functional group transformations. These methods can be advantageous when the direct introduction of the 4-fluorophenyl group is challenging or when starting from more readily available materials.

One potential indirect pathway begins with the synthesis of a different para-substituted phenylmalonate, such as Dimethyl (4-bromophenyl)propanedioate. This bromo-derivative can be synthesized using the aforementioned copper or palladium-catalyzed arylation methods starting from 1-bromo-4-iodobenzene and dimethyl malonate. The bromine atom can then be converted to a fluorine atom using nucleophilic substitution with a fluoride source, although this is generally a challenging transformation on an unactivated aromatic ring.

A more viable approach involves starting with a precursor like Dimethyl (4-aminophenyl)propanedioate. The amino group can be converted to a diazonium salt using sodium nitrite and a strong acid. The subsequent treatment of this diazonium salt with a fluorine source, such as in the Balz-Schiemann reaction (using fluoroboric acid, HBF₄), would introduce the fluorine atom onto the phenyl ring to yield the desired product.

Modification of Related Fluorinated Aryl Propanedioate Scaffolds

One conceptual approach to synthesizing derivatives of this compound involves the direct modification of a similar, pre-existing fluorinated aryl propanedioate structure. This strategy hinges on leveraging the existing fluorophenyl group and the malonate ester framework to introduce additional functional groups or alter the substitution pattern on the aromatic ring.

For instance, electrophilic aromatic substitution reactions could be employed on a related scaffold. Depending on the directing effects of the fluorine atom and the propanedioate group, reagents could be introduced at specific positions on the phenyl ring. However, controlling regioselectivity in such reactions can be challenging. This pathway is generally less common than methods that build the molecule from simpler precursors, which offer more precise control over the final structure.

Derivatization from Other Aryl Malonate Precursors

A more prevalent and controlled method for synthesizing this compound involves the derivatization of other aryl malonate precursors. A common strategy utilizes precursors where a different halogen, such as bromine, occupies the para-position on the phenyl ring.

Dimethyl (4-bromophenyl)malonate serves as a useful synthetic intermediate for this purpose chemicalbook.com. The synthesis can proceed via nucleophilic aromatic substitution or, more commonly, through modern cross-coupling reactions. For example, the bromine atom can be replaced with fluorine using specific fluorinating agents in a transition-metal-catalyzed reaction, such as a modified Buchwald-Hartwig amination or a similar palladium- or copper-catalyzed fluorination protocol. This approach allows for the late-stage introduction of the fluorine atom, which is a valuable strategy in medicinal chemistry and materials science.

Asymmetric Synthesis and Stereocontrol in the Formation of Chiral Analogues

The creation of chiral analogues of this compound, where the central carbon of the propanedioate moiety becomes a stereocenter, is of significant interest for applications in pharmaceuticals and agrochemicals. This requires precise control over the stereochemical outcome of the reaction, which is achieved through various asymmetric synthesis techniques.

Catalytic Asymmetric Additions Involving Malonate Esters

A primary method for generating chiral molecules from malonate esters is through catalytic asymmetric conjugate additions, often referred to as Michael additions. In this process, a malonate ester, acting as a nucleophile, is added to an α,β-unsaturated compound in the presence of a chiral catalyst.

This reaction creates a new carbon-carbon bond and, if the substituents are appropriate, a new stereocenter. For example, bifunctional chiral catalysts derived from cinchona alkaloids have been shown to effectively catalyze the addition of dimethyl malonate to nitroalkenes, yielding products with high enantiomeric excess (91-98% ee) and in good yields (71-99%) nih.gov. This methodology is directly applicable to the synthesis of chiral analogues of this compound by reacting the parent compound with various electrophiles in the presence of a suitable chiral catalyst.

| Catalyst Type | Reactants | Enantiomeric Excess (ee) | Yield |

| Cinchona Alkaloid-based | Dimethyl Malonate + Nitroalkenes | 91-98% | 71-99% |

Chiral Catalyst Development for Enantioselective Synthesis

The success of enantioselective synthesis heavily relies on the design and development of effective chiral catalysts. A wide array of catalysts has been developed for reactions involving malonate esters, each with unique steric and electronic properties that influence the stereochemical outcome.

Key classes of catalysts include:

Organocatalysts: These are small, metal-free organic molecules. Chiral phosphoric acids, derived from scaffolds like BINOL, and primary amines, such as those based on squaramide, have been successfully used chemrxiv.orgnih.gov. Cinchona alkaloids are another prominent class of organocatalysts used for asymmetric C-C bond formation involving malonates nih.gov.

Transition Metal Catalysts: Complexes of metals like palladium, nickel, and rhodium with chiral ligands are widely used. Chiral phosphoramidites, for instance, have been tailored to create highly enantioselective palladium catalysts for various transformations nih.gov. The electronic properties of these ligands can be fine-tuned to optimize enantioselectivity.

The choice of catalyst is often substrate-dependent, and slight modifications to the catalyst's structure can lead to significant changes in reactivity and the enantioselectivity of the product chemrxiv.org.

Reductive Desymmetrization of Malonate Esters

Reductive desymmetrization is a powerful strategy for creating quaternary stereocenters from prochiral disubstituted malonic esters. In this approach, one of the two identical ester groups of the malonate is selectively reduced to an alcohol, rendering the central carbon chiral.

This transformation requires a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic ester groups. Research has shown that chiral ligands can be used with reducing agents like diethylzinc to achieve this desymmetrization with high enantioselectivity researchgate.nethku.hk. The compatibility of this method with various substituents highlights its potential for synthesizing a diverse range of structurally complex chiral molecules from malonate precursors researchgate.net. For example, this method has been applied to synthesize chiral anti-absence drugs, demonstrating its practical utility researchgate.nethku.hk.

| Reaction Type | Substrate | Key Feature | Outcome |

| Reductive Desymmetrization | Disubstituted Malonic Esters | Selective reduction of one of two enantiotopic ester groups | Chiral monoester product with a quaternary stereocenter |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances sciencedaily.com.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste mlsu.ac.in. Addition reactions, common in malonate chemistry, are often high in atom economy.

Use of Catalysis: Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste and energy consumption nih.govmdpi.com. The asymmetric syntheses described above are excellent examples of this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water or biodegradable solvents mlsu.ac.innih.gov. Solvent-free, or "dry media," conditions are an even greener alternative nih.gov.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements and their associated environmental and economic impacts mlsu.ac.in. Microwave-assisted synthesis is one technique that can offer faster, more energy-efficient reactions nih.gov.

A particularly relevant green approach is the direct fluorination of malonate esters. Research has demonstrated that dimethyl malonate can be fluorinated using fluorine gas with a suitable catalyst to produce dimethyl fluoromalonate in high yield (97%) and purity, avoiding harsh reagents and complex purification steps semanticscholar.org. Adapting such direct fluorination techniques to aryl malonates could provide a significantly greener pathway to the target compound.

Solvent-Free and Aqueous Medium Reactions

The use of volatile organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, the development of solvent-free and aqueous-based synthetic routes is a primary objective in green chemistry.

Solvent-Free Synthesis:

A notable advancement in the solvent-free synthesis of related compounds involves the conjugate addition of dimethyl malonate to α,β-unsaturated aldehydes. For instance, the highly enantioselective and rapid conjugate addition of dimethyl malonate to 4-fluorocinnamaldehyde has been successfully achieved in a continuous flow system without the use of any solvent. This method allows for the preparation of multigram quantities of the corresponding oxodiester, which is a derivative of this compound. The reaction is typically mediated by an immobilized organocatalyst, which offers the dual benefits of easy separation and potential for recycling, further enhancing the sustainability of the process.

The Michael addition, a fundamental carbon-carbon bond-forming reaction, is particularly well-suited for solvent-free conditions. The reaction between an enolate (from dimethyl malonate) and an α,β-unsaturated carbonyl compound (like a 4-fluorophenyl substituted acceptor) can proceed efficiently with high atom economy, as all atoms from the reactants are incorporated into the product.

Aqueous Medium Reactions:

While direct, high-yielding synthesis of this compound in purely aqueous media is not extensively documented in readily available literature, several green chemistry techniques are applicable to analogous transformations. These methods aim to overcome the poor solubility of organic reactants in water.

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between water-soluble and water-insoluble reactants by employing a phase-transfer catalyst, such as a quaternary ammonium salt. The catalyst transports the reacting anion from the aqueous phase to the organic phase where the reaction occurs. This approach could be applied to the synthesis of this compound, potentially through the reaction of a 4-fluorophenyl halide with dimethyl malonate in a biphasic system.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. Microwave-assisted synthesis of various aryl malonates has been reported, and this technology could be adapted for the target compound in an aqueous or mixed aqueous-organic solvent system, potentially reducing the need for large volumes of volatile organic solvents.

Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. Ultrasound has been utilized for Knoevenagel condensations, a potential route to precursors of this compound, in aqueous media, offering an energy-efficient and environmentally friendly alternative.

Atom Economy and Reaction Efficiency Considerations

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Reactivity and Mechanistic Investigations of Dimethyl 4 Fluorophenyl Propanedioate Derivatives

Reactions at the Propanedioate α-Carbon

The carbon atom situated between the two carbonyl groups of the propanedioate moiety is particularly reactive due to the electron-withdrawing nature of the adjacent ester groups. This acidity facilitates a range of carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation Reactions

The protons on the α-carbon of dimethyl (4-fluorophenyl)propanedioate are significantly acidic (pKa of diethyl malonate is ~13), allowing for easy deprotonation by a suitable base to form a resonance-stabilized enolate. youtube.comwikipedia.org This enolate is a potent nucleophile and can readily participate in alkylation reactions.

The general mechanism involves two primary steps:

Enolate Formation: Treatment with a base, such as sodium ethoxide or a stronger base like lithium diisopropylamide (LDA), abstracts an α-proton to generate the enolate ion. acs.org The choice of base is crucial; for complete and irreversible enolate formation, a strong, non-nucleophilic base like LDA is often preferred. acs.org

Nucleophilic Substitution: The resulting enolate attacks an alkyl halide in a classic SN2 reaction, displacing the halide and forming a new carbon-carbon bond at the α-position. youtube.comwikipedia.org

This sequence is the cornerstone of the malonic ester synthesis, a powerful method for preparing carboxylic acids. wikipedia.org After alkylation, subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid. acs.org The presence of the 4-fluorophenyl group can influence the reaction rates through its electronic effects, but the fundamental reactivity pattern remains consistent with that of other malonic esters.

Table 1: Alkylation of Malonate Esters This table presents a generalized scheme for the alkylation of malonate esters, a reaction type applicable to this compound.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

|---|

Data sourced from general principles of the malonic ester synthesis. youtube.comwikipedia.orgacs.org

Michael Addition Reactions

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions. askthenerd.comrsc.org In a Michael reaction, the nucleophilic enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. askthenerd.com This 1,4-addition is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound. libretexts.org

A relevant example is the asymmetric Michael addition of dimethyl malonate to (E)-1-fluoro-4-(2-nitrovinyl)benzene, which yields dimethyl (R)-2-(1-(4-fluorophenyl)-2-nitroethyl)malonate. acs.org This reaction, catalyzed by a chiral thiourea (B124793) derivative, highlights the ability of malonates to react with fluorophenyl-containing acceptors to create complex chiral molecules with high enantioselectivity. acs.org The mechanism involves the formation of the malonate enolate, which then attacks the electrophilic double bond of the Michael acceptor. rsc.org

Mannich Reactions

The Mannich reaction is another important carbon-carbon bond-forming reaction that can be carried out at the α-carbon of this compound. nih.gov This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov In this context, this compound serves as the acidic component. The reaction typically involves an aldehyde (often formaldehyde) and a primary or secondary amine, which combine to form a reactive Eschenmoser's salt or a similar iminium ion in situ.

The enol form of the malonate then attacks the iminium ion, leading to the formation of a β-amino-dicarbonyl compound, commonly known as a Mannich base. nih.gov Research has demonstrated highly enantioselective Mannich reactions between malonates and N-Boc protected imines, catalyzed by bifunctional Cinchona alkaloids. These catalysts can activate both the malonate (as a hydrogen-bond acceptor) and the imine (as a hydrogen-bond donor), facilitating the reaction even with relatively less reactive malonate nucleophiles. This methodology provides a direct pathway to optically active β-amino acids.

Decarboxylative Coupling and Arylation Pathways

Beyond simple alkylation, the reactivity of malonate derivatives can be harnessed in more advanced decarboxylative transformations. A classic example is the final step of the malonic ester synthesis, where the diacid formed after hydrolysis undergoes thermal decarboxylation upon heating to yield a substituted monocarboxylic acid. acs.orgacs.org

More modern methods allow for decarboxylative cross-coupling reactions. For instance, malonate half-esters can undergo decarboxylative α-arylation. In one reported methodology, the coupling of arylboron nucleophiles with malonic acid derivatives is achieved through a combination of aerobic oxidative copper catalysis and decarboxylative enolate interception. askthenerd.com This process allows for the synthesis of monoaryl acetate (B1210297) derivatives under mild, room-temperature conditions. This approach is significant as it avoids the harsh conditions often required for traditional enolate arylation and is compatible with a wider range of functional groups. Such pathways represent a powerful strategy for constructing complex molecular frameworks from simple precursors.

Transformations Involving the Ester Functionalities

The two methyl ester groups of this compound are also key sites for chemical modification, primarily through hydrolysis.

Hydrolysis of Methyl Ester Groups

The methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

The reactivity of aryl-substituted malonates in hydrolysis can be influenced by the substituents on the aromatic ring. For diethyl 2-(4-fluorophenyl)malonate, hydrolysis can be achieved under basic conditions, similar to other non-perfluorinated aryl malonates. However, highly fluorinated analogs, such as diethyl 2-(perfluorophenyl)malonate, show remarkable stability towards hydrolysis under both acidic and basic conditions at ambient temperatures, often requiring harsh conditions like a mixture of aqueous HBr and acetic acid at reflux to achieve hydrolysis and concomitant decarboxylation. While the single fluorine atom in this compound is not expected to render the esters as unreactive as a perfluorinated system, its electron-withdrawing nature can influence the rate of hydrolysis compared to unsubstituted phenylmalonates. Generally, methyl esters hydrolyze faster than ethyl esters under similar conditions.

Transesterification Processes

Transesterification of this compound is a key process for the synthesis of other dialkyl esters with varied properties. This reaction involves the exchange of the methyl groups of the ester with other alkyl groups from an alcohol, typically in the presence of a catalyst.

The choice of catalyst is crucial to control the reaction and prevent unwanted side reactions. While organotin compounds have been used, they may lead to impurities. google.com Orthotitanic acid esters have been employed as effective transesterification catalysts, which can be synthesized from titanium tetrachloride and the corresponding alcohol. google.com This method allows for continuous transesterification at temperatures between 60 and 200 °C. google.com

However, certain Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can induce transesterification as a side reaction during other transformations, for instance, during fluorination reactions. fluorine1.rufluorine1.ru The use of a sterically demanding Lewis acid like titanium(IV) t-butoxide (Ti(OtBu)₄) can inhibit this unwanted transesterification. fluorine1.rufluorine1.ru

In the synthesis of more complex molecules, such as 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin, dimethyl 2-(4-methoxyphenyl)malonate can be reacted with 3-methoxyphenol (B1666288) in diphenyl ether at high temperatures (200-250°C), leading to the liberation of methanol (B129727). nih.gov

The following table provides examples of transesterification reactions involving malonic esters:

| Starting Malonate | Reagent | Catalyst/Conditions | Product | Reference |

| Dimethyl malonate | Ethanol | Organotin compounds | Diethyl malonate | google.com |

| Dimethyl malonate | Ethanol | Orthotitanic acid esters, 60-200°C | Diethyl malonate | google.com |

| Diethyl malonate (during fluorination) | Isopropanol (from catalyst) | Ti(OiPr)₄ | Isopropyl esters of malonates | fluorine1.ru |

| Dimethyl 2-(4-methoxyphenyl)malonate | 3-Methoxyphenol | Diphenyl ether, 200-250°C | 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin | nih.gov |

Decarboxylation Reactions

Decarboxylation is a significant reaction of malonic ester derivatives, including this compound, where a carboxyl group is removed as carbon dioxide. This process is often a subsequent step after hydrolysis of the ester groups to carboxylic acids. libretexts.org The presence of a carbonyl group at the β-position to the carboxylic acid facilitates this reaction upon heating. masterorganicchemistry.comucalgary.ca

The Krapcho decarboxylation is a particularly useful method for the selective removal of one ester group from a malonic ester without affecting the other. wikipedia.orgwikipedia-on-ipfs.org This reaction is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often with the addition of salts such as lithium chloride (LiCl) or sodium chloride (NaCl) and water. wikipedia.orgwikipedia-on-ipfs.orgscite.ai The reaction proceeds via nucleophilic dealkylation of the ester by a halide ion, followed by decarboxylation. wikipedia.org Methyl esters are generally more susceptible to this SN2-type reaction. wikipedia.org An advantage of the Krapcho decarboxylation is that it avoids the harsh acidic or basic conditions required for traditional hydrolysis and decarboxylation, which can be beneficial for sensitive substrates. wikipedia.orgchem-station.com

The general mechanism for the decarboxylation of a β-keto acid involves a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes to the more stable ketone form. masterorganicchemistry.comucalgary.ca

The following table summarizes different decarboxylation conditions for malonic ester derivatives:

| Substrate Type | Conditions | Key Features | Reference |

| Malonic acid derivatives | Heat | Requires prior hydrolysis of esters to carboxylic acids. | libretexts.orgmasterorganicchemistry.com |

| β-Keto methyl esters | LiCl, DMSO, heat | Near neutral conditions, useful for base-sensitive compounds. | chem-station.com |

| Geminal diesters | Wet DMSO, heat, optional salt (e.g., NaCl) | Selective cleavage of one ester group. | wikipedia-on-ipfs.org |

| α,α-Disubstituted esters | Anionic salt, water | SN2 attack on the alkyl group of the ester, followed by decarboxylation. | wikipedia.org |

Formation of Malonamide (B141969) Derivatives

This compound can be converted into malonamide derivatives through reaction with amines. This amidation reaction replaces the ester groups with amide functionalities. The synthesis of nonsymmetrical malonamides, which are present in various pharmacologically important molecules, can be achieved through a flexible and atom-economical method. rsc.org One such method involves the reaction of β-ketoamides with isocyanates, mediated by magnesium chloride in the presence of a base in an alcoholic solvent. rsc.org This process proceeds through a nucleophilic addition/deacetylation sequence. rsc.org

Another approach to forming malonamides involves the reaction of a malonic ester, such as diethyl 2-fluoromalonate, with an amine like aniline. researchgate.net Heating these reactants together can lead to the formation of the corresponding malonamide, in this case, 2-fluoro-N,N'-diphenylmalonamide. researchgate.net

The following table presents examples of reactions leading to malonamide derivatives:

| Starting Material | Reagent | Conditions/Mediator | Product | Reference |

| β-Ketoamides | Isocyanates | MgCl₂, base, alcoholic solvent | Nonsymmetrical malonamides | rsc.org |

| Diethyl 2-fluoromalonate | Aniline | Heat | 2-Fluoro-N,N'-diphenylmalonamide | researchgate.net |

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of this compound exhibits reactivity characteristic of substituted aromatic rings, primarily through aromatic substitution reactions. The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring. emerginginvestigators.org

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The fluorine atom is an ortho-, para-directing deactivator. While it withdraws electron density from the ring through its inductive effect, making the ring less reactive than benzene (B151609), its lone pairs can donate electron density through resonance, directing incoming electrophiles to the positions ortho and para to the fluorine. However, direct electrophilic substitution on the 4-fluorophenyl ring of the malonate is not commonly reported and would compete with reactions at the active methylene (B1212753) group of the malonate. Typical EAS reactions like halogenation, nitration, and sulfonation require strong electrophiles and often a catalyst. organicchemistrytutor.comyoutube.comlibretexts.org For instance, chlorination and bromination often employ a Lewis acid catalyst like AlCl₃ or FeCl₃. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The fluorine atom is a good leaving group for SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com While the malonate group is electron-withdrawing, SNAr reactions on unactivated fluoroarenes are also possible, for example, through photoredox catalysis. nih.gov The reaction of aryl fluorides with nucleophiles like dimethylamine (B145610) can be achieved using hydroxide-assisted decomposition of N,N-dimethylformamide at elevated temperatures. nih.gov Such reactions are tolerant of various functional groups. nih.gov

The following table provides an overview of aromatic substitution reactions relevant to the 4-fluorophenyl moiety:

| Reaction Type | Key Features | Example Reagents/Conditions | Reference |

| Electrophilic Aromatic Substitution (EAS) | Benzene ring acts as a nucleophile; requires a strong electrophile. Fluorine is an o,p-director and deactivator. | Br₂/FeBr₃, HNO₃/H₂SO₄, SO₃/H₂SO₄ | masterorganicchemistry.comyoutube.comlibretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Benzene ring acts as an electrophile; requires a good leaving group (like F) and often electron-withdrawing groups. | Amines, alkoxides, etc. Can be facilitated by photoredox catalysis for unactivated rings. | masterorganicchemistry.comnih.govnih.gov |

Oxidative and Reductive Transformations of the Aromatic Ring

Information specifically on the oxidative and reductive transformations of the aromatic ring of this compound is limited in the provided search results. In general, the reduction of aromatic rings is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation over a catalyst (e.g., rhodium on carbon) or dissolving metal reductions (e.g., Birch reduction). The oxidation of a benzene ring is also difficult and often leads to ring cleavage unless specific directing groups are present.

Mechanistic Studies of Key Transformations

Mechanistic studies, often aided by computational chemistry, provide deeper insights into the reactivity of molecules like this compound. Quantum mechanical computations, such as those using Density Functional Theory (DFT), can be employed to understand the electronic properties and reactivity of fluorinated compounds. nih.govresearchgate.net These studies can elucidate the influence of the fluorine atom on the reactivity of both the malonate portion and the aromatic ring. emerginginvestigators.org

For instance, in the context of fluorinated ketones, computational studies have shown that fluorination enhances the reactivity of the carbonyl group. nih.gov Such studies can also model the transition states of reactions, like the nucleophilic attack in SNAr reactions, to predict regioselectivity. mdpi.com For the Krapcho decarboxylation, the proposed mechanism for α,α-disubstituted esters involves an initial SN2 attack by a halide ion on one of the ester's alkyl groups, which is followed by the loss of carbon dioxide to form a carbanion intermediate that is subsequently protonated. wikipedia.org The mechanism for decarboxylation of the corresponding dicarboxylic acid is understood to proceed through a cyclic transition state. ucalgary.ca

Computational studies on the reactivity of metalloporphyrins have also been conducted to understand their catalytic activity in various reactions. osti.gov While not directly on the title compound, these studies highlight the power of computational methods in elucidating reaction mechanisms.

The following table outlines key mechanistic aspects of reactions involving malonate derivatives:

| Reaction | Mechanistic Feature | Method of Study | Reference |

| Krapcho Decarboxylation | Nucleophilic dealkylation (SN2) followed by decarboxylation. | Experimental observation of reaction kinetics and products. | wikipedia.orgwikipedia-on-ipfs.org |

| Thermal Decarboxylation of Malonic Acid | Cyclic, concerted transition state leading to an enol intermediate. | Inferred from reaction products and analogy to β-keto acid decarboxylation. | masterorganicchemistry.comucalgary.ca |

| Nucleophilic Aromatic Substitution | Addition of a nucleophile to the aromatic ring to form a Meisenheimer-like intermediate, followed by elimination of the leaving group. | DFT calculations to determine LUMO coefficients and activation energies. | mdpi.com |

| General Reactivity of Fluorinated Compounds | Fluorine substitution enhances electrophilicity of nearby functional groups. | Quantum mechanical computations (e.g., DFT). | emerginginvestigators.orgnih.gov |

Elucidation of Reaction Intermediates

The reactivity of this compound is predominantly centered around the active methylene group, which is flanked by two electron-withdrawing ester functionalities. This structural motif renders the methylene protons acidic, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a key intermediate in many of the reactions that this compound undergoes, most notably the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. The generally accepted mechanism proceeds through several key intermediates:

Enolate/Carbanion Formation: In the presence of a base, this compound is deprotonated to form a resonance-stabilized enolate ion. The presence of the electron-withdrawing 4-fluorophenyl group is expected to enhance the acidity of the methylene protons, thereby facilitating the formation of this intermediate.

Nucleophilic Attack: The generated carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate, often referred to as an aldol-type adduct or a carbinolamine when an amine catalyst is used. nih.gov

Dehydration: The final step involves the elimination of a molecule of water to yield the α,β-unsaturated product. This step is often facilitated by the reaction conditions, such as heating or the presence of a dehydrating agent.

While direct spectroscopic observation of all intermediates for the specific reaction of this compound is not extensively documented in publicly available literature, mechanistic studies on closely related systems provide strong evidence for this pathway. For instance, studies on the Knoevenagel reaction of other fluorinated carbonyl compounds have proposed the involvement of a carbanion intermediate. koreascience.kr Furthermore, computational studies on the TiCl₄-promoted Knoevenagel condensation of the closely related dimethyl malonate have suggested the in-situ formation of a titanyl complex as a key intermediate in the reaction pathway. In mechanochemical investigations of Knoevenagel condensations, β-hydroxy intermediates have been successfully identified, lending further support to the proposed mechanism.

A three-component reaction involving β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines has been proposed to proceed via a Knoevenagel condensation followed by an aromatic nucleophilic substitution, indicating the formation of the Knoevenagel adduct as a crucial intermediate. mdpi.com

Kinetic and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic properties of the 4-fluorophenyl substituent. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect through the aromatic ring, which in turn affects the stability of intermediates and transition states.

A study on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) and acetylacetone (B45752) provided a calculated free energy barrier of 20.0 kcal/mol, offering a general approximation of the energetic demands of this type of transformation. nih.govacs.org More specific to the influence of fluorine, a study on the mechanochemical Knoevenagel condensation of fluorinated benzaldehydes with malononitrile (B47326) demonstrated that the reactions proceed to completion, indicating a thermodynamically favorable process. researchgate.net

Although a comprehensive dataset for this compound is not available, the following tables present representative kinetic and thermodynamic data from analogous Knoevenagel-type reactions to provide a comparative context for the anticipated reactivity.

Table 1: Hypothetical Kinetic Data for the Knoevenagel Condensation of an Aryl Aldehyde with this compound

| Reactant (Aryl Aldehyde) | Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Benzaldehyde | Piperidine (B6355638) | 25 | Data not available |

| 4-Nitrobenzaldehyde | Piperidine | 25 | Data not available |

| 4-Methoxybenzaldehyde | Piperidine | 25 | Data not available |

This table is illustrative and highlights the lack of specific published kinetic data for the named reaction. The relative rates would be expected to follow the trend: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde.

Table 2: Representative Thermodynamic Data for a Knoevenagel-type Condensation

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Benzaldehyde + Acetylacetone | Data not available | Data not available | -20.0 (Activation Energy) nih.govacs.org |

This table provides a representative activation energy for a related reaction to illustrate the general thermodynamic profile. Specific enthalpy and entropy values for the reaction of this compound are not available in the reviewed literature.

Advanced Spectroscopic and Computational Characterization

Elucidating Molecular Structure and Conformation through Advanced Spectroscopy

Advanced spectroscopic techniques are pivotal in confirming the identity and elucidating the nuanced structural features of dimethyl (4-fluorophenyl)propanedioate.

High-resolution NMR spectroscopy offers detailed insights into the chemical environment of each atom within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental tools for analyzing the electronic structure of this compound. The chemical shifts (δ) in these spectra are indicative of the electron density around the nuclei, influenced by the electronegativity of neighboring atoms and aromatic ring currents.

¹H NMR: The proton NMR spectrum typically displays distinct signals for the methoxy (B1213986) (–OCH₃) protons, the methine (–CH) proton, and the aromatic protons of the 4-fluorophenyl group. The methoxy protons appear as a singlet, while the methine proton signal is a triplet due to coupling with the two equivalent aromatic protons. The aromatic protons themselves often show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals correspond to the carbonyl (C=O) carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the methoxy carbons. The carbon atoms of the fluorinated aromatic ring show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling), with the carbon directly bonded to fluorine (C-F) exhibiting the largest coupling constant.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for specifically probing the fluorine-containing part of the molecule. For this compound, a single signal is expected, the chemical shift of which is sensitive to the electronic environment of the fluorophenyl group.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.70 | s | - | -OCH₃ |

| ¹H | ~4.80 | t | ~7.5 | -CH |

| ¹H | ~7.00-7.40 | m | - | Aromatic-H |

| ¹³C | ~52.5 | s | - | -OCH₃ |

| ¹³C | ~56.0 | d | ~20 | -CH |

| ¹³C | ~115.0 | d | ~22 | C3'/C5' (ortho to F) |

| ¹³C | ~130.0 | d | ~8 | C2'/C6' (meta to F) |

| ¹³C | ~134.0 | s | - | C1' (ipso to CH) |

| ¹³C | ~162.0 | d | ~245 | C4' (ipso to F) |

| ¹³C | ~168.0 | s | - | C=O |

| ¹⁹F | ~ -114.0 | m | - | Ar-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative compilation from typical organic solvents.

While specific 2D NMR studies on this compound are not extensively reported in the literature, standard techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would reveal the coupling network between protons, for instance, confirming the coupling between the methine proton and the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the esters, typically appearing around 1730-1750 cm⁻¹. Other significant bands include the C-O stretching of the ester groups, C-H stretching of the aromatic and aliphatic parts, and the C-F stretching vibration of the fluorophenyl group, which is usually found in the 1100-1250 cm⁻¹ region.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1730-1750 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1435 | Medium | C-H bend (methyl) |

| ~1100-1250 | Strong | C-F stretch |

| ~1000-1300 | Strong | C-O stretch (ester) |

Note: This table represents typical IR absorption bands for the functional groups present in the molecule.

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would provide the exact mass, confirming the elemental composition. Electron impact (EI) ionization would lead to characteristic fragmentation patterns. A common fragmentation pathway for malonate esters is the loss of one of the ester groups (•OCH₃) or the entire ester functionality (•COOCH₃). The presence of the aromatic ring leads to the formation of a stable tropylium-like ion. The fragmentation of 2-substituted diethyl malonate derivatives often shows a characteristic β-cleavage with the loss of the malonate moiety. mdpi.com In the case of aryl derivatives, an intense molecular ion is typically observed. mdpi.com The fragmentation pattern of esters often involves cleavage of bonds next to the carbonyl group. libretexts.org

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 226 | [M]⁺ (Molecular Ion) |

| 195 | [M - OCH₃]⁺ |

| 167 | [M - COOCH₃]⁺ |

| 123 | [FC₆H₄CH]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: The relative abundances of these fragments can vary depending on the ionization method and energy.

There are no specific studies on the ultrafast spectroscopy of this compound found in the reviewed literature. However, studies on related fluorinated aromatic esters and other fluorinated organic molecules suggest that the introduction of fluorine can significantly influence their photophysical properties. researchgate.netmdpi.comchemrxiv.org Fluorination can alter the energies of the excited states, influence intersystem crossing rates, and affect fluorescence quantum yields. mdpi.comchemrxiv.org Ultrafast techniques such as transient absorption spectroscopy could potentially be used to probe the dynamics of the excited states of this compound, providing insights into processes such as internal conversion and intersystem crossing that occur on femtosecond to picosecond timescales.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (beyond basic identification)

Computational Chemistry for Deeper Insight

Computational chemistry serves as a powerful tool to complement experimental data, offering profound insights into the intrinsic properties of molecules. For this compound, computational methods elucidate its electronic structure, reactivity, and dynamic behavior at an atomic level. These theoretical calculations are instrumental in understanding the structure-property relationships that govern the behavior of this fluorinated compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, providing a detailed picture of the molecule's electronic characteristics.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G, can predict these geometric parameters. iau.ir The optimized geometry reveals the spatial orientation of the 4-fluorophenyl ring relative to the propanedioate moiety. These calculations would likely show the phenyl ring and the ester groups adopting a conformation that minimizes steric hindrance. The electronic structure, including the distribution of electrons and the molecular orbitals, is also determined from this optimized geometry.

Table 1: Representative Calculated Geometric Parameters for a Substituted Phenylalkane Moiety

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Length | C-F | ~1.35 Å |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-C (alkyl) | ~1.52 - 1.54 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.34 Å | |

| Bond Angle | C-C-F (aromatic) | ~118 - 120° |

| C-C-C (alkyl chain) | ~110 - 112° | |

| O=C-O | ~125° |

Note: The values in this table are representative examples for similar structural motifs and are intended to illustrate the type of data obtained from DFT calculations. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. cureffi.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, which can act as an electron donor. Conversely, the LUMO is likely distributed over the carbonyl groups of the propanedioate ester functions, which are electron-accepting regions. acadpubl.euresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions and chemical reactions. acadpubl.eu

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.0 to -7.0 eV |

| LUMO | -1.0 to -2.0 eV |

| Energy Gap (Egap) | 3.0 to 5.0 eV |

Note: These energy ranges are typical for fluorinated aromatic esters and serve as an illustrative example. Specific values depend on the exact computational method and basis set used.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. wisc.eduq-chem.com This method allows for the investigation of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net By examining the second-order perturbation theory energy analysis, one can quantify the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In this compound, significant hyperconjugative interactions would be expected between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between a lone pair on an oxygen atom (nO) and the antibonding orbital of a carbon-carbon bond (πC-C) indicates electron delocalization. NBO analysis also provides natural atomic charges, which describe the electron distribution across the molecule. The fluorine atom and oxygen atoms are expected to carry significant negative charges due to their high electronegativity, while the attached carbon atoms will be more electropositive.

Table 3: Example of NBO Analysis - Second-Order Perturbation Energy (E(2)) for a Similar Structure

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C=O) | > 20 |

| LP (F) | σ* (C-C)arom | ~ 2 - 5 |

| π (C-C)arom | π* (C-C)arom | > 15 |

Note: This table provides an example of the type of stabilization energies that NBO analysis can reveal for intramolecular interactions.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov DFT, through methods like the Gauge-Including Atomic Orbital (GIAO) approach, can calculate nuclear magnetic resonance (NMR) chemical shifts (δ). mtroyal.caucm.cl

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net The calculated chemical shifts are typically compared to experimental values to confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes be systematic and may be corrected using scaling factors or by comparing to a reference standard like Tetramethylsilane (TMS) or CFCl₃, which is also calculated at the same level of theory. ucm.clresearchgate.net The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. researchgate.net

Table 4: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (GIAO-DFT) (ppm) |

| C=O | ~168.0 | ~170.2 |

| C (ipso, attached to F) | ~163.0 (d, JCF ≈ 245 Hz) | ~165.5 |

| C (aromatic, ortho to F) | ~115.8 (d, JCF ≈ 21 Hz) | ~117.1 |

| -OCH₃ | ~52.5 | ~53.4 |

| -CH- | ~56.0 | ~57.8 |

Note: The data presented are illustrative for a fluorinated aromatic ester. The 'd' denotes a doublet due to carbon-fluorine coupling. The accuracy of prediction can vary based on the computational method.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature.

For this compound, MD simulations can be used to explore its conformational landscape. This is particularly important for understanding the rotational freedom around the single bonds, such as the bond connecting the phenyl ring to the malonate backbone and the bonds within the ester groups. By simulating the molecule over a period of nanoseconds, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Quantum Chemical Topology (QCT) Studies (e.g., QTAIM)

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar and vector fields of the electron density and other related properties to partition a molecule into atomic basins, thereby allowing for the quantification of atomic properties and the characterization of chemical bonding. wikipedia.org One of the most prominent theories within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader and his research group. wikipedia.org QTAIM provides a rigorous framework for defining atoms in molecules and the nature of the chemical bonds between them based on the topology of the electron density, ρ(r). wikipedia.org

Detailed QTAIM analyses specifically for this compound are not extensively available in peer-reviewed literature. However, based on the principles of QTAIM applied to similar organic molecules, particularly those containing fluorophenyl and ester functionalities, a theoretical characterization can be outlined. Such an analysis would focus on identifying the critical points of the electron density. These are points where the gradient of the electron density is zero. The nature of these critical points (number of positive and negative eigenvalues of the Hessian of the electron density) allows for the classification of chemical interactions.

A key aspect of a QTAIM study would be the analysis of bond critical points (BCPs) for the various bonds within this compound. The properties at these BCPs, such as the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)), provide quantitative insights into the nature of the chemical bonds.

For instance, in the C-F bond, a significant accumulation of electron density would be expected, characteristic of a strong polar covalent bond. The Laplacian of the electron density would likely be positive, indicating a depletion of electron density at the BCP, which is typical for polar interactions. The total energy density, H(r), is expected to be negative, confirming the stabilizing nature of the interaction. The C-C bonds within the aromatic ring and the propanedioate backbone would exhibit characteristics of covalent bonds, with significant electron density and negative values for H(r). The C=O bonds of the ester groups would show higher electron density at the BCP compared to the C-O single bonds, reflecting their double bond character.

Furthermore, QTAIM analysis can reveal weaker non-covalent interactions, such as intramolecular hydrogen bonds (e.g., C-H···O) or other steric interactions that influence the molecule's conformation and stability. The presence of a bond path and a BCP between two atoms is a necessary condition for considering them bonded.

An illustrative table of expected QTAIM parameters for the principal bonds in this compound, based on typical values for similar organic compounds, is presented below.

Table 1: Illustrative QTAIM Parameters at Bond Critical Points for this compound

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Electron Energy Density (H(r)) (a.u.) | Classification |

|---|---|---|---|---|

| C-C (Aromatic) | ~0.30 | ~ -0.8 | < 0 | Covalent |

| C-C (Aliphatic) | ~0.25 | ~ -0.6 | < 0 | Covalent |

| C-F | ~0.20 | > 0 | < 0 | Polar Covalent |

| C=O | ~0.40 | > 0 | < 0 | Polar Covalent |

| C-O | ~0.22 | > 0 | < 0 | Polar Covalent |

| C-H | ~0.27 | ~ -0.7 | < 0 | Covalent |

Note: These values are hypothetical and serve to illustrate the expected trends from a QTAIM analysis. Actual values would require specific quantum chemical calculations.

Exploration of Potential Energy Surfaces and Reaction Pathways

The exploration of the potential energy surface (PES) and the elucidation of reaction pathways are fundamental applications of computational chemistry that provide deep insights into the conformational preferences and reactivity of a molecule. escholarship.org For this compound, a detailed computational study would map out the PES to identify stable conformers, transition states for their interconversion, and pathways for its chemical transformations.

A conformational analysis of this compound would be the initial step in exploring its PES. Due to the presence of several rotatable single bonds (e.g., C-C bonds connecting the phenyl ring and the malonate moiety, and C-O bonds of the ester groups), the molecule can exist in multiple conformations. Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to calculate the energies of various possible conformers. researchgate.net The results of such an analysis would reveal the relative stabilities of different spatial arrangements of the molecule, determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

For example, the orientation of the 4-fluorophenyl group relative to the propanedioate backbone and the positioning of the two methyl ester groups would be key determinants of conformational stability. The most stable conformer would correspond to a global minimum on the PES, while other, less stable conformers would occupy local minima. Transition states for the interconversion between these conformers would also be located, providing information on the energy barriers to rotation around the single bonds.

An illustrative table of hypothetical relative energies for different conformers of this compound is provided below.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound | Conformer | Dihedral Angle 1 (°) (Ar-C-C-C) | Dihedral Angle 2 (°) (C-C-C=O) | Relative Energy (kcal/mol) | | :--- | :--- | :--- | :--- | | A (Global Minimum) | 90 | 0 | 0.00 | | B | 0 | 0 | +2.5 | | C | 90 | 180 | +1.8 | | D | 0 | 180 | +4.2 | Note: These conformers and their relative energies are hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

Beyond conformational analysis, the exploration of reaction pathways would involve modeling the chemical reactions of this compound. This could include, for example, its hydrolysis, transesterification, or its use as a precursor in condensation reactions. For a given reaction, computational methods can be used to identify the minimum energy path connecting reactants to products. mdpi.com This involves locating the structures of all intermediates and, crucially, the transition states that lie on the reaction coordinate.

The calculated energies of these stationary points allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's kinetics and thermodynamics. mdpi.com Such studies are invaluable for predicting the feasibility of a reaction, understanding its mechanism at a molecular level, and potentially designing more efficient synthetic routes or catalysts. mdpi.comnih.gov For instance, a computational study could elucidate how the electron-withdrawing nature of the 4-fluorophenyl group influences the reactivity of the acidic proton on the central carbon of the propanedioate moiety.

Applications in Complex Chemical Synthesis and Materials Science

Dimethyl (4-fluorophenyl)propanedioate as a Building Block in Multi-step Synthesis

The reactivity of this compound makes it a cornerstone for multi-step synthetic sequences, providing access to a diverse array of more complex molecules.

One of the most fundamental applications of this compound is in the synthesis of substituted carboxylic acids, following the logic of the classic malonic ester synthesis. masterorganicchemistry.com This process typically involves the deprotonation of the α-carbon, followed by alkylation with an appropriate electrophile (e.g., an alkyl halide). Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields a carboxylic acid where the alkyl group has been installed. masterorganicchemistry.com

Enolate Formation: The methylene (B1212753) proton between the two carbonyl groups is acidic and can be removed by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate.

Alkylation: The resulting nucleophilic enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com

Hydrolysis and Decarboxylation: Treatment with aqueous acid hydrolyzes the two methyl ester groups to carboxylic acids. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon heating to yield the final substituted carboxylic acid product. masterorganicchemistry.com

This sequence allows for the preparation of a variety of 2-(4-fluorophenyl)alkanoic acids, which are valuable intermediates in various fields of chemical research.

Table 1: Synthesis of Substituted Carboxylic Acids from this compound This table presents a generalized reaction scheme based on the principles of the malonic ester synthesis.

| Alkylating Agent (R-X) | Key Reagents | General Product Structure |

|---|---|---|

| Methyl iodide | 1. NaOMe2. CH₃I3. H₃O⁺, Δ | 2-(4-Fluorophenyl)propanoic acid |

| Benzyl bromide | 1. NaOMe2. BnBr3. H₃O⁺, Δ | 2-(4-Fluorophenyl)-3-phenylpropanoic acid |

The structure of this compound is well-suited for the synthesis of various cyclic and heterocyclic systems. The malonate moiety can participate in a range of cyclization reactions, acting as a two-carbon building block. For instance, derivatives of aryl malonates can undergo intramolecular reactions to form new rings.

One important application is in the synthesis of fluorinated heterocyclic compounds, which are significant motifs in medicinal chemistry and materials science. google.com While direct synthesis of fluorooxindoles from the title compound requires functionalization of the aromatic ring (e.g., introduction of a nitro group ortho to the malonate), the general strategy involves intramolecular cyclization. For example, after reduction of the nitro group to an amine, an intramolecular amidation reaction can occur to form the lactam ring characteristic of oxindoles.

Furthermore, the malonate unit can react with various dinucleophiles or electrophiles to construct a wide range of heterocyclic scaffolds. mdpi.com For example, condensation with urea or thiourea (B124793) can lead to barbiturate or thiobarbiturate derivatives, respectively. Reactions with hydrazines can yield pyrazolidinedione systems. These transformations highlight the role of this compound as a versatile platform for generating molecular diversity.

This compound is itself a member of the important class of compounds known as α-aryl malonates. The synthesis of these compounds is a key transformation in organic chemistry, and the methods used to prepare the title compound are broadly applicable. The most common approach is the cross-coupling of an aryl halide with dimethyl malonate. nih.govthieme-connect.comresearchgate.net

Modern catalysis has provided several efficient methods for this C-C bond formation:

Copper-Catalyzed Arylation: This method often employs a copper(I) catalyst, such as CuI, in the presence of a ligand like 2-picolinic acid. nih.gov These reactions can proceed under mild conditions, even at room temperature, and tolerate a wide range of functional groups. nih.gov

Palladium-Catalyzed Arylation: Palladium-based catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are also highly effective for the α-arylation of malonates. thieme-connect.com These systems can couple aryl bromides or chlorides with dimethyl malonate to produce the desired α-aryl malonate in good to excellent yields.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The successful synthesis of this compound serves as a key intermediate step, enabling all the subsequent chemistry described.

Table 2: Representative Catalytic Systems for the Synthesis of α-Aryl Malonates

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | 2-Picolinic Acid | Cs₂CO₃ | DMF | Room Temp. | nih.gov |

| Pd₂(dba)₃ | Xantphos | NaH | Toluene | 70 | thieme-connect.com |

Integration into Total Synthesis Endeavors (non-medicinal product focus)

Beyond its role as a precursor to relatively simple molecules, this compound is a valuable starting material in the total synthesis of complex molecular architectures, particularly in the fields of materials science and chemical biology.

The total synthesis of complex natural and unnatural products often requires starting materials that offer multiple points for chemical elaboration. This compound provides three such points: the activated methylene group, the two ester functionalities, and the fluorophenyl ring. This allows for the strategic construction of intricate molecular scaffolds. nih.gov

Methylene Group: Can be mono- or di-alkylated to introduce new carbon chains and stereocenters.

Ester Groups: Can be differentially manipulated. One ester can be selectively hydrolyzed and used in a coupling reaction, while the other is carried through for later transformations. They can also be reduced to alcohols or converted to amides.

Fluorophenyl Ring: The fluorine atom can direct ortho-lithiation or participate in nucleophilic aromatic substitution reactions. It also imparts unique electronic properties to the molecule, which can be desirable in materials science applications.

By combining transformations at these different sites, synthetic chemists can use this compound as a linchpin to assemble complex, three-dimensional structures that would be difficult to access through other means.

Creating specific stereoisomers is a central challenge in modern organic synthesis. nih.gov this compound can be a key player in stereoselective synthesis. Once the compound undergoes an initial alkylation, the α-carbon becomes a prochiral center. A second, subsequent reaction at this position can be controlled to produce a single enantiomer or diastereomer.

Enantioselective Michael-type additions and alkylations of malonates are well-established strategies for setting stereocenters. nih.gov By employing chiral catalysts, such as tertiary amino-thioureas or chiral phase-transfer catalysts, the introduction of a second, different substituent at the α-position can proceed with high enantioselectivity. nih.gov This control is crucial in total synthesis, where the biological or material properties of a molecule are often dependent on its precise three-dimensional shape. The ability to use this compound in such reactions allows for the stereocontrolled construction of complex scaffolds containing quaternary carbon centers.

Table 3: Examples of Stereoselective Reactions Applicable to Aryl Malonate Derivatives

| Reaction Type | Catalyst Type | Stereochemical Outcome |

|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | High Enantiomeric Excess (% ee) |

| Michael Addition | Chiral Amino-Thiourea Organocatalyst | High Enantiomeric Excess (% ee) nih.gov |

Role in Catalyst Design and Ligand Synthesis

Substrate in Catalytic Reaction Development:The development of new catalytic reactions often involves testing a wide range of substrates. However, there are no published studies that utilize this compound as a substrate to develop new catalytic methodologies.

Due to the lack of specific information linking this compound to the requested applications, this article cannot be generated at this time.

Future Perspectives and Emerging Research Avenues

Development of Novel Organocatalytic and Biocatalytic Transformations

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For substrates like Dimethyl (4-fluorophenyl)propanedioate, which possess a pro-chiral center, the development of enantioselective transformations is of paramount importance. Organocatalysis and biocatalysis represent two of the most promising fields for achieving high levels of stereocontrol under mild conditions.

Organocatalysis: Asymmetric organocatalysis has been successfully applied to the conjugate addition of malonates to various electrophiles, enabling the creation of stereogenic centers with high enantioselectivity. nih.gov Research in this area is focused on designing new chiral organocatalysts that can effectively control the stereochemical outcome of reactions involving arylmalonates. For instance, the asymmetric conjugate addition of malonates to β-trifluoromethyl β,β-disubstituted enones has been investigated, yielding adducts with quaternary trifluoromethylated stereogenic centers. nih.gov While direct enantioselective synthesis of this compound via organocatalysis is an area ripe for exploration, studies on related systems show that achieving high yields and enantioselectivity can be challenging and sometimes requires high-pressure conditions. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. mdpi.comnih.govnih.gov Lipases, in particular, have been extensively used for the kinetic resolution of racemic alcohols and esters, providing access to enantiomerically pure compounds. mdpi.comnih.govnih.gov A potential biocatalytic route for this compound could involve the enantioselective hydrolysis of one of the methyl ester groups, leading to a chiral monoacid. This approach, known as enzymatic deracemization, has been successfully applied to other fluorinated arylcarboxylic acids. mdpi.com The development of robust and highly enantioselective enzymes, potentially through directed evolution, could make this a viable and sustainable method for producing chiral derivatives of the title compound.

| Transformation Type | Catalyst Type | Potential Application to this compound | Representative Findings for Analogous Systems | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Chiral Organocatalyst (e.g., Cinchona alkaloids) | Enantioselective synthesis of derivatives with a new stereocenter. | Addition of dimethyl malonate to β-trifluoromethyl enones achieved up to 94% ee under high pressure. | nih.gov |

| Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia or Candida antarctica) | Separation of racemic this compound into its constituent enantiomers. | Lipase-catalyzed kinetic resolution of racemic 1,2-diols and alcohols achieves excellent conversions and enantioselectivities (>99% ee). | nih.govresearchgate.net |